11-Hydroxytridec-9-enoic acid
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Overview
Description
11-Hydroxytridec-9-enoic acid is a long-chain fatty acid with the molecular formula C13H24O3. . This compound is notable for its hydroxyl group at the 11th position and a double bond at the 9th position, giving it unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxytridec-9-enoic acid typically involves the hydroxylation of tridecenoic acid. This can be achieved through various methods, including catalytic hydrogenation followed by selective oxidation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and efficiency while minimizing costs and environmental impact. The use of biocatalysts and green chemistry principles is becoming increasingly common in the industrial synthesis of such compounds .
Chemical Reactions Analysis
Types of Reactions: 11-Hydroxytridec-9-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated fatty acid.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products:
Oxidation: Formation of 11-oxo-tridec-9-enoic acid.
Reduction: Formation of tridecanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
11-Hydroxytridec-9-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cellular processes and metabolic pathways.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of biopolymers, synthetic flavors, resins, and green coatings
Mechanism of Action
The mechanism of action of 11-Hydroxytridec-9-enoic acid involves its interaction with various molecular targets and pathways. As a fatty acid, it can be incorporated into cellular membranes, influencing membrane fluidity and function. It may also act as a signaling molecule, modulating pathways involved in inflammation and metabolism .
Comparison with Similar Compounds
- 9-Hydroxytridec-9-enoic acid
- 11-Hydroxytridecanoic acid
- 9,11-Dihydroxytridecenoic acid
Comparison: 11-Hydroxytridec-9-enoic acid is unique due to its specific hydroxylation and double bond positions. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
105798-56-9 |
---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
11-hydroxytridec-9-enoic acid |
InChI |
InChI=1S/C13H24O3/c1-2-12(14)10-8-6-4-3-5-7-9-11-13(15)16/h8,10,12,14H,2-7,9,11H2,1H3,(H,15,16) |
InChI Key |
NSVPCFNUUARRKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=CCCCCCCCC(=O)O)O |
Origin of Product |
United States |
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